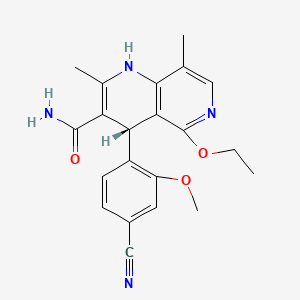
Finerenone
説明
フィネレノンは、ケレンディアというブランド名で販売されている非ステロイド性ミネラルコルチコイド受容体拮抗薬です。 主に、2型糖尿病に伴う慢性腎臓病の成人における腎機能の低下、腎不全、心血管死、非致死的心臓発作、および心不全による入院のリスクを軽減するために使用されます 。 フィネレノンは経口投与され、2021年7月に米国で、2022年2月に欧州連合で医療用として承認されました .
作用機序
生化学分析
Biochemical Properties
Finerenone interacts with the mineralocorticoid receptor (MR), a member of the nuclear hormone receptor family . It exhibits high MR selectivity and binding affinity . The inhibition of MR activity in cardiovascular cells and cells of the immune system mediates potent anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions .
Cellular Effects
This compound influences cell function by inhibiting MR activity in various cell types, including renal epithelial cells, cardiovascular cells, and immune cells . This results in a reduction of sodium and water reabsorption, and improvement of cardiac function .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the MR. This blockade results in anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions, thereby improving cardiac function .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound are linear, and its half-life is 2 to 3 hours in the dose range of up to 20 mg . Over time, this compound is extensively biotransformed to pharmacologically inactive metabolites .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has shown significant cardiorenal protective actions in clinical trials .
Metabolic Pathways
This compound is extensively biotransformed to pharmacologically inactive metabolites. This biotransformation involves Cytochrome P450 (CYP) 3A4 (90%) and CYP2C8 (10%) .
Transport and Distribution
This compound and its metabolites are excreted via both renal (80%) and biliary (20%) routes . This suggests that it is distributed within cells and tissues through these pathways.
Subcellular Localization
Given its mechanism of action, it likely interacts with the MR in the cytoplasm of cells, and upon binding, the receptor-ligand complex translocates to the nucleus .
準備方法
合成経路と反応条件: フィネレノンは、ベンズアルデヒドとピリジルクロリドを出発物質とする一連の反応によって合成されます。 合成経路の1つには、ベンズアルデヒドとアセトアセトアミドをクネーフェナー条件下で縮合させてエノンを生成する反応が含まれます 。 別の方法には、マロン酸ジエチルと4-シアノ-2-メトキシベンズアルデヒドおよび4-アミノ-5-メチル-2-ヒドロキシピリジンを酢酸中で80°Cで8時間反応させる方法が含まれます .
工業的生産方法: フィネレノンの工業的生産には、医薬品錠剤剤形における化合物の推定と検証のために、高速液体クロマトグラフィー(HPLC)が使用されます。 このプロセスには、ヘモクロムC18分析カラムと、0.1%トリフルオロ酢酸とアセトニトリルの移動相の使用が含まれます .
化学反応の分析
反応の種類: フィネレノンは、酸化、還元、置換など、さまざまな化学反応を起こします。 フィネレノンは、さまざまな条件下で安定しており、分解に抵抗性があることが知られています .
一般的な試薬と条件: フィネレノンの合成と反応に用いられる一般的な試薬には、酢酸、マロン酸ジエチル、4-シアノ-2-メトキシベンズアルデヒド、および4-アミノ-5-メチル-2-ヒドロキシピリジンが含まれます 。 反応は通常、高温で行われ、薄層クロマトグラフィー(TLC)とHPLCで監視されます .
生成される主要な生成物: フィネレノンの反応から生成される主要な生成物には、さまざまな中間体と、最終生成物そのものが含まれます。これは、高純度と安定性を特徴としています .
4. 科学研究の応用
フィネレノンは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究の応用を持っています。 医学では、2型糖尿病に伴う慢性腎臓病と心不全の治療に使用されます 。 生物学では、抗線維化作用と抗炎症作用について研究されています 。 化学では、ミネラルコルチコイド受容体拮抗薬を研究するためのモデル化合物として使用されます 。 産業では、医薬品製剤の製造や、分析方法における基準物質として使用されます .
科学的研究の応用
Finerenone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat chronic kidney disease and heart failure associated with type 2 diabetes . In biology, it is studied for its anti-fibrotic and anti-inflammatory effects . In chemistry, it is used as a model compound for studying mineralocorticoid receptor antagonists . Industrially, it is used in the production of pharmaceutical formulations and as a reference standard in analytical methods .
類似化合物との比較
フィネレノンは、スピロノラクトンやエプレレノンなどの他のミネラルコルチコイド受容体拮抗薬と比較されます 。 非選択的で抗アンドロゲン作用を持つスピロノラクトンとは異なり、フィネレノンは選択的な非ステロイド性ミネラルコルチコイド受容体拮抗薬です 。 エプレレノンも選択的ですが、フィネレノンとは結合親和性と薬物動態プロファイルが異なります 。 フィネレノンのユニークな構造により、副作用が少なく、安全性プロファイルが良好です .
類似化合物:
- スピロノラクトン
- エプレレノン
- アパラレノン
- エサクセレノン
フィネレノンは、高選択性、効力、および高カリウム血症や女性乳房の発達などの副作用のリスクの低減により、際立っています .
特性
IUPAC Name |
(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHLEZXCOBLCY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146928 | |
| Record name | Finerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF. | |
| Record name | Finerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1050477-31-0 | |
| Record name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Finerenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Finerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Finerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FINERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


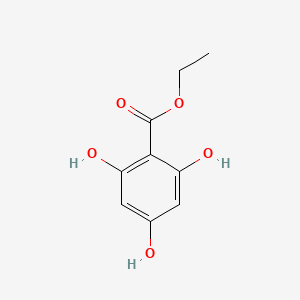

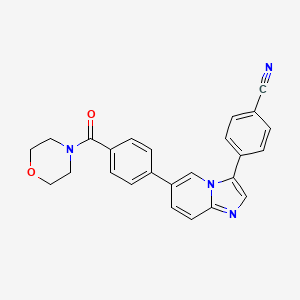
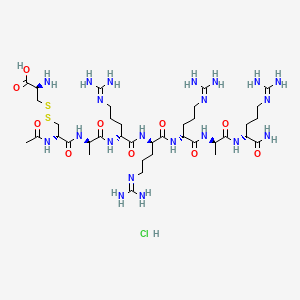

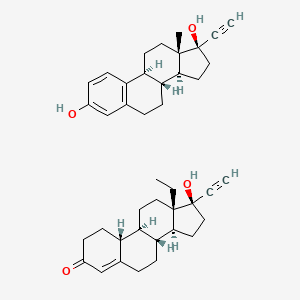


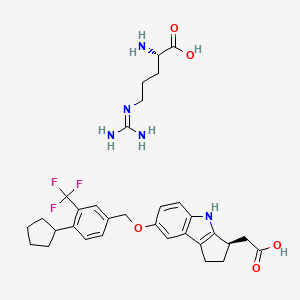

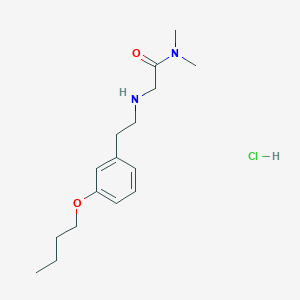
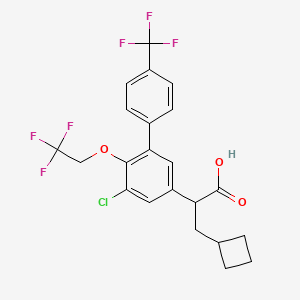

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
